molecular formula C4H10BrNO2 B15222269 3-Amino-2-methylpropanoic acid hydrobromide

3-Amino-2-methylpropanoic acid hydrobromide

Katalognummer: B15222269
Molekulargewicht: 184.03 g/mol
InChI-Schlüssel: KYUBHOPKKKAAGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methylpropanoic acid hydrobromide typically involves the reaction of 3-Amino-2-methylpropanoic acid with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:

3-Amino-2-methylpropanoic acid+HBr3-Amino-2-methylpropanoic acid hydrobromide\text{3-Amino-2-methylpropanoic acid} + \text{HBr} \rightarrow \text{this compound} 3-Amino-2-methylpropanoic acid+HBr→3-Amino-2-methylpropanoic acid hydrobromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process typically includes the purification of the final product through recrystallization or other suitable methods to achieve the desired purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-methylpropanoic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-methylpropanoic acid hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of various biomolecules.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-2-methylpropanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may participate in metabolic pathways, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-2-fluoropropionic acid
  • 4-Amino-2-hydroxybutyric acid
  • 4-Amino-3-hydroxybutyric acid

Uniqueness

3-Amino-2-methylpropanoic acid hydrobromide is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research.

Eigenschaften

Molekularformel

C4H10BrNO2

Molekulargewicht

184.03 g/mol

IUPAC-Name

3-amino-2-methylpropanoic acid;hydrobromide

InChI

InChI=1S/C4H9NO2.BrH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H

InChI-Schlüssel

KYUBHOPKKKAAGM-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)C(=O)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.